Gastrointestinal Safety Margin: >19-Fold Superiority Over Active Metabolite MDL 16,861
MDL 19301 demonstrates a dramatically reduced gastric ulcerogenic potential compared to its own active metabolite, MDL 16,861. In a direct head-to-head comparison using the same animal model, the oral dose required to induce gastric ulceration in 50% of fasted rats (UD50) was greater than 1,000 mg/kg for MDL 19301, versus only 52 mg/kg for MDL 16,861 [1]. This represents a greater than 19-fold increase in the ulcerogenic dose, providing a quantifiable measure of its improved gastrointestinal safety profile.
| Evidence Dimension | Gastric Ulcerogenicity (UD50) |
|---|---|
| Target Compound Data | >1,000 mg/kg p.o. |
| Comparator Or Baseline | MDL 16,861: 52 mg/kg p.o. |
| Quantified Difference | >19-fold higher ulcerogenic dose (>1,000 vs. 52 mg/kg) |
| Conditions | Fasted rats, oral administration, 50% ulceration threshold (UD50) |
Why This Matters
This quantifiable safety margin is the primary differentiator for researchers requiring anti-inflammatory activity with minimized confounding gastric toxicity.
- [1] Doherty, N.S.; Beaver, T.H.; Westrich, G.L.; Miller, F.P.; Roebel, L.E. Pharmacological properties of MDL 19,301: A novel, nonsteroidal, anti‐inflammatory agent. Drug Development Research 1989, 16(1), 31-44. View Source
